Cas no 90564-19-5 (2-ethyl-5-nitrobenzoic acid)

2-Ethyl-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with the molecular formula C₉H₉NO₄. This compound features a carboxylic acid functional group at the 1-position, an ethyl substituent at the 2-position, and a nitro group at the 5-position, contributing to its distinct reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the ethyl group influences steric and electronic effects. Its crystalline solid form and moderate solubility in organic solvents make it suitable for controlled reactions. This compound is valued for its structural specificity in fine chemical applications.
2-ethyl-5-nitrobenzoic acid structure
2-ethyl-5-nitrobenzoic acid structure
Product Name:2-ethyl-5-nitrobenzoic acid
CAS No:90564-19-5
MF:C9H9NO4
MW:195.172062635422
CID:861251
PubChem ID:22745173
Update Time:2025-06-30

2-ethyl-5-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • benzoic acid, 2-ethyl-5-nitro-
    • 2-ethyl-5-nitrobenzoic acid
    • 90564-19-5
    • INGAGVLEDDEDMY-UHFFFAOYSA-N
    • EN300-112631
    • 2-ethyl-5-nitrobenzoicacid
    • SCHEMBL6589180
    • FT-0727701
    • AKOS017531769
    • Inchi: 1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: INGAGVLEDDEDMY-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C=CC=1CC)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 195.05315777g/mol
  • Monoisotopic Mass: 195.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 83.1Ų

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Additional information on 2-ethyl-5-nitrobenzoic acid

2-ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5): An Overview of Its Properties, Applications, and Recent Research

2-ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an ethyl group and a nitro group attached to a benzoic acid backbone. The combination of these functional groups imparts distinct physical and chemical properties, making it a valuable reagent in various applications.

The molecular formula of 2-ethyl-5-nitrobenzoic acid is C9H9NO4, and its molecular weight is approximately 187.17 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

2-ethyl-5-nitrobenzoic acid has been extensively studied for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of drugs and other bioactive compounds. One of the key areas of interest is its use as a precursor in the development of anti-inflammatory agents. Recent research has shown that derivatives of this compound exhibit potent anti-inflammatory activity, making them promising candidates for the treatment of various inflammatory diseases.

In addition to its pharmaceutical applications, 2-ethyl-5-nitrobenzoic acid has been explored for its potential in materials science. The nitro group in the molecule can undergo reduction to form an amino group, which can be further functionalized to create a wide range of derivatives with diverse properties. This versatility makes it an attractive starting material for the synthesis of polymers and other advanced materials.

The chemical stability and reactivity of 2-ethyl-5-nitrobenzoic acid have also been subjects of extensive investigation. Studies have shown that the compound is stable under normal laboratory conditions but can undergo various chemical transformations under specific reaction conditions. For example, it can be reduced to form 2-ethyl-5-aminobenzoic acid, which has different biological activities and applications.

In the context of environmental science, the behavior and fate of 2-ethyl-5-nitrobenzoic acid in the environment have been studied to assess its potential ecological impact. Research has indicated that while the compound itself is not highly toxic, its breakdown products may have different environmental profiles. Therefore, proper handling and disposal practices are recommended to minimize any potential risks.

2-ethyl-5-nitrobenzoic acid has also found applications in analytical chemistry as a reference standard for various analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques. This application highlights its importance as a benchmark compound for quality control and method validation.

The synthesis of 2-ethyl-5-nitrobenzoic acid can be achieved through several routes, including nitration of 2-ethylbenzoic acid followed by purification steps. The choice of synthetic method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic pathways that minimize waste and reduce energy consumption.

In conclusion, 2-ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, environmental science, and analytical chemistry. Its unique chemical structure and properties make it a valuable reagent in various research areas. Ongoing research continues to uncover new applications and improve our understanding of its behavior and potential uses.

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